Schizandriside

Vue d'ensemble

Description

Schizandriside is a phenolic compound that belongs to the lignan family. It is naturally found in plants such as Saraca asoca and Alchornea trewioides . This compound has garnered attention due to its significant pharmacological properties, including antioxidant and anti-tumor activities .

Applications De Recherche Scientifique

Schizandriside has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Schizandriside is a cerebroside and a lignan , which are widely distributed in plants and exhibit significant pharmacological effects . It has been found to have inhibitory activities against nitric oxide and prostaglandin E(2) production in IFN-γ . These targets play a crucial role in the inflammatory response, suggesting that this compound may have anti-inflammatory effects .

Mode of Action

Its inhibitory activities against nitric oxide and prostaglandin e(2) production suggest that it may interact with these targets to modulate the inflammatory response

Biochemical Pathways

This compound is thought to affect the biochemical pathways related to inflammation. By inhibiting nitric oxide and prostaglandin E(2) production, it may influence the signaling pathways that regulate these molecules . .

Pharmacokinetics

The bioavailability of this compound, like that of Schisandrin, is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy . Schisandrin, a similar compound, exhibits a swift absorption and elimination profile in vivo (T max = 2.07 h, t 1/2 = 9.48 h) regarding its pharmacokinetics . .

Result of Action

Given its potential anti-inflammatory effects, it may help to modulate the inflammatory response at the cellular level

Analyse Biochimique

Biochemical Properties

Schizandriside plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to interact with antioxidant enzymes such as superoxide dismutase and catalase, enhancing their activity and thereby contributing to its antioxidative properties . Additionally, this compound can bind to certain receptors on cell membranes, modulating signal transduction pathways.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, this compound has been observed to protect against oxidative stress by upregulating the expression of antioxidant genes . In immune cells, it modulates cytokine production, thereby influencing inflammatory responses. This compound also affects cellular metabolism by enhancing mitochondrial function and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors, influencing gene expression. For example, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes . Additionally, this compound inhibits certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. This compound is relatively stable under physiological conditions, maintaining its activity over extended periods. It can undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that this compound can sustain its protective effects on cells, reducing oxidative damage and maintaining cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s and UDP-glucuronosyltransferases play a role in its metabolism. This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes via specific transporters, such as organic anion-transporting polypeptides. This compound can also bind to plasma proteins, influencing its distribution and bioavailability. Its localization within tissues can affect its pharmacological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity. It is often localized in the cytoplasm and mitochondria, where it exerts its antioxidative effects. Post-translational modifications, such as glycosylation, can direct this compound to specific cellular compartments, enhancing its functional properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of schizandriside involves a tandem Michael-aldol reaction to construct the lignan skeleton . The synthesis process includes six steps, with a crucial cyclization step. Glycosylation is performed using the Koenigs–Knorr condition with silver trifluoromethanesulfonate and 1,1,3,3-tetramethylurea as reagents . The final product is obtained through deprotection and purification using reverse-phase high-performance liquid chromatography .

Industrial Production Methods: The use of high-performance liquid chromatography for purification ensures the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Schizandriside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

Reduction: Reduction reactions can modify the lignan skeleton, potentially altering its pharmacological properties.

Substitution: Substitution reactions, particularly glycosylation, are crucial for synthesizing this compound and its derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Glycosylation is performed using silver trifluoromethanesulfonate and 1,1,3,3-tetramethylurea.

Major Products: The major products formed from these reactions include various oxidized, reduced, and glycosylated derivatives of this compound, each with unique biological activities .

Comparaison Avec Des Composés Similaires

Schizandriside is unique among lignans due to its specific glycosylation pattern and significant antioxidant activity . Similar compounds include:

Saracoside: A diastereomer of this compound with similar antioxidant properties.

Isolariciresinol: Another lignan with antioxidant activity, but with a different glycosylation pattern.

Sugerroside: A related compound isolated from Alchornea trewioides with moderate inhibitory effects on nitric oxide production.

Activité Biologique

Schizandriside, a naturally occurring compound primarily isolated from the plant Uvaria tonkinensis, is classified as a cerebroside. Its molecular formula is with a molecular weight of 492.52 g/mol . This article delves into the biological activities of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been studied for various biological activities, including:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Effects : The compound shows promise in modulating inflammatory pathways, potentially aiding in the treatment of inflammatory diseases.

- Antitumor Activity : Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer types.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through several assays. It has been shown to inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX) in cellular models .

Table 1: Antioxidant Activity of this compound

| Assay Type | Methodology | Results |

|---|---|---|

| Lipid Peroxidation | TBARS assay | Significant reduction in MDA levels |

| SOD Activity | Colorimetric assay | Enhanced SOD activity |

| GSH-PX Activity | Fluorometric assay | Increased GSH-PX levels |

Anti-inflammatory Activity

This compound's anti-inflammatory effects have been demonstrated in vitro using RAW 264.7 macrophages. It modulates the expression of pro-inflammatory cytokines and reduces nitric oxide production, indicating its potential as an anti-inflammatory agent .

Case Study: Inhibition of Inflammatory Responses

In a study assessing the impact of this compound on inflammatory pathways, treatment with the compound resulted in a significant decrease in nitric oxide (NO) production and downregulation of iNOS and COX-2 expression in macrophages. This suggests that this compound may be beneficial in managing conditions characterized by excessive inflammation.

Antitumor Activity

Research has highlighted the antitumor properties of this compound across various cancer cell lines. The compound appears to induce apoptosis through intrinsic mitochondrial pathways and disrupt cell cycle progression.

- Apoptosis Induction : this compound activates caspases involved in apoptosis, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1/S phase by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Table 2: Antitumor Effects of this compound

| Cancer Type | Mechanism | Observed Effect |

|---|---|---|

| Hepatoma | Caspase activation | Induction of apoptosis |

| Lung Cancer | CDK inhibition | Cell cycle arrest |

| Prostate Cancer | Inhibition of Akt signaling | Reduced cell viability |

Propriétés

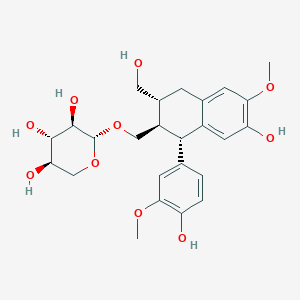

IUPAC Name |

(2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O10/c1-32-20-6-12(3-4-17(20)27)22-15-8-18(28)21(33-2)7-13(15)5-14(9-26)16(22)10-34-25-24(31)23(30)19(29)11-35-25/h3-4,6-8,14,16,19,22-31H,5,9-11H2,1-2H3/t14-,16-,19+,22-,23-,24+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSJJCSJHIDTDE-JTVAWUQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C(C(CC2=C1)CO)COC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.